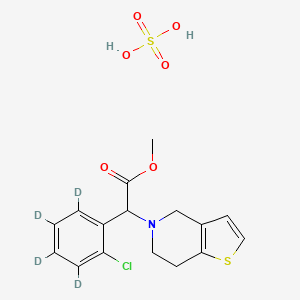

rac Clopidogrel-d4 Hydrogen Sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

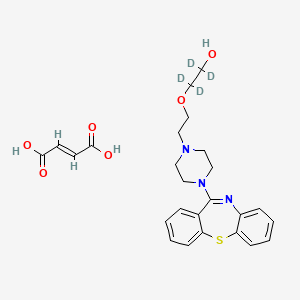

“rac Clopidogrel-d4 Hydrogen Sulfate” is a deuterated form of clopidogrel . It belongs to the API family of Clopidogrel . The compound is an irreversible inhibitor of the P2Y12 receptor, which is responsible for initiating a secondary messenger cascade that ultimately causes platelet aggregation .

Synthesis Analysis

The synthesis of “rac Clopidogrel-d4 Hydrogen Sulfate” involves the use of deuterium, a heavy isotope of hydrogen . The presence of four deuterium atoms provides unique chemical and biological properties to the compound .Molecular Structure Analysis

The molecular formula of “rac Clopidogrel-d4 Hydrogen Sulfate” is C16 2H4 H12 Cl N O2 S . H2 O4 S . The molecular weight is 423.92 .Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a melting point of over 204 °C (dec.) . It is slightly soluble in methanol and water .Scientific Research Applications

Field

This compound is used in the field of Cardiology .

Application

Clopidogrel is an antiplatelet drug with high intraindividual variability in systemic exposure and efficacy . It has been used for treating atherosclerosis and acute coronary syndrome and in preventing stent restenosis and thrombotic complications after stent implantation .

Method of Application

Clopidogrel is typically administered orally in tablet form . The specific dosage and frequency of administration can vary depending on the patient’s condition and the specific therapeutic goals.

Results

Clopidogrel has been shown to be effective in reducing the risk of heart attack and stroke in patients with cardiovascular disease .

Application in Pharmacokinetic Studies

Field

This compound is used in the field of Pharmacokinetics .

Application

Clopidogrel-d4 Hydrogen Sulfate is used in pharmacokinetic studies to evaluate the bioequivalence of different formulations of clopidogrel .

Method of Application

In these studies, different formulations of clopidogrel are administered to healthy volunteers under both fed and fasted conditions. Blood samples are then collected at various time points and analyzed using high-precision liquid chromatography and tandem mass spectrometry .

Results

These studies have found that different formulations of clopidogrel are bioequivalent, meaning they are absorbed and metabolized in the same way in the body .

properties

IUPAC Name |

methyl 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i2D,3D,4D,5D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEODCTUSIWGLK-QZFMBAIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)OC)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H].OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Clopidogrel-d4 Hydrogen Sulfate | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.